3-Butenoic acid, 2-amino-3-methyl-, (R)-

説明

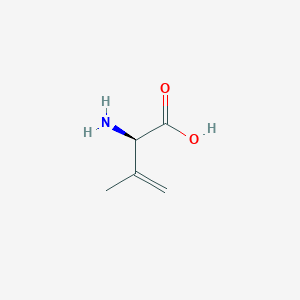

3-Butenoic acid, 2-amino-3-methyl-, ®- is an organic compound with the molecular formula C5H9NO2 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is categorized as an α,β-unsaturated L-amino acid, which contains a carbon-carbon double bond between the α- and β-carbons

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-amino-3-methyl-, ®- can be achieved through several methods. One common approach involves the reaction of acetylacetone with ammonia in the presence of ethanol. The reaction mixture is cooled in an ice-salt bath, and ammonia gas is passed through until saturation is achieved. The product is then crystallized from ethanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of magnesium and tetrahydrofuran (THF). For example, magnesium sheets are added to THF along with elemental iodine. The mixture is stirred, and 3-bromobutylene is slowly added. The reaction is maintained at a controlled temperature, followed by the addition of diphenyl carbonate. The final product is obtained after washing and purification steps .

化学反応の分析

Types of Reactions

3-Butenoic acid, 2-amino-3-methyl-, ®- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or THF.

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated amino acids, and halogenated compounds. These products have diverse applications in chemical synthesis and industrial processes.

科学的研究の応用

Medicinal Chemistry

Anticancer Applications:

Recent studies have highlighted the potential of 3-butenoic acid derivatives in cancer treatment. For instance, a derivative known as Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid has shown promising results in small animal PET studies, demonstrating effective tumor visualization and significant uptake in brain tumors compared to traditional tracers . This suggests that compounds similar to 3-butenoic acid could serve as effective imaging agents or therapeutic agents in oncology.

Synthesis of Unnatural Amino Acids:

The compound is also utilized in the synthesis of unnatural amino acids, which are crucial for developing novel peptides and proteins with enhanced properties. Research has focused on the efficient synthesis of β,γ-dehydrovaline from 3-butenoic acid derivatives, showcasing its versatility in creating building blocks for pharmaceuticals .

Agricultural Applications

Pesticide Development:

3-Butenoic acid derivatives have been explored for their potential use as pesticide intermediates. The synthesis methods described in patents indicate that these compounds can be transformed into high-efficacy pesticides with low toxicity to mammals. For example, certain esters derived from 3-butenoic acid exhibit high toxicity against pests like mosquitoes while being relatively safe for humans and other mammals . This duality makes them attractive candidates for environmentally friendly pest control solutions.

Material Science

Biodegradable Polymers:

In materials science, 3-butenoic acid plays a role in developing biodegradable polymers. These materials are increasingly important for creating sustainable products that minimize environmental impact. The compound's chemical structure allows it to participate in polymerization reactions that yield biodegradable plastics suitable for various applications, including medical devices and packaging materials.

Case Studies and Data Tables

作用機序

The mechanism of action of 3-Butenoic acid, 2-amino-3-methyl-, ®- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit key enzymes involved in tumor growth. The compound’s structure allows it to bind to these enzymes, thereby blocking their activity and preventing tumor proliferation.

類似化合物との比較

Similar Compounds

3-Butenoic acid, 2-amino-3-methyl-, (S)-: The (S)-enantiomer of the compound, which has similar chemical properties but different biological activities.

Crotonic acid: An isomer of butenoic acid with a different arrangement of the double bond.

Isocrotonic acid: Another isomer with a cis configuration of the double bond.

Uniqueness

3-Butenoic acid, 2-amino-3-methyl-, ®- is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its (S)-enantiomer. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

生物活性

3-Butenoic acid, 2-amino-3-methyl-, (R)- is an amino acid derivative with notable biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₉NO₂

- Molecular Weight : Approximately 115.13 g/mol

- Structure : The compound features a double bond between the second and third carbon atoms, classifying it as a butenoic acid, with an amino group at the second carbon position.

Antimicrobial Activity

Research indicates that 3-butenoic acid, 2-amino-3-methyl-, (R)- exhibits significant antimicrobial properties. Various derivatives of this compound have shown effectiveness against a range of bacterial species. For example:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 15–20 µg/mL |

| Derivative B | 500–800 µg/mL |

These findings suggest that the structural features of the compound enhance its interaction with microbial targets, leading to bactericidal effects.

Antitumor Activity

Studies have demonstrated that derivatives of 3-butenoic acid, 2-amino-3-methyl-, (R)- possess potent antitumor activity. The mechanism involves inhibition of key enzymes critical for tumor growth. For instance, compounds derived from this amino acid have been shown to inhibit tumor proliferation in various cancer cell lines .

The biological activity of 3-butenoic acid, 2-amino-3-methyl-, (R)- is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways crucial for tumor growth, effectively blocking their activity.

- Transport Mechanisms : It undergoes mixed amino acid transport through system A and system L transporters, which facilitates its uptake in cells. This property is particularly relevant in tumor cells where enhanced uptake can lead to increased cytotoxicity .

Case Studies

- Tumor Visualization Studies : A study utilizing small animal PET imaging demonstrated that brominated derivatives of this compound showed superior tumor visualization compared to traditional tracers. The uptake in tumor tissues was significantly higher than in normal tissues, indicating potential for targeted cancer therapies .

- Cell Uptake Assays : Competitive amino acid uptake studies revealed that the uptake of 3-butenoic acid derivatives was significantly influenced by the presence of known inhibitors. For instance, the use of inhibitors like MeAIB and BCH resulted in varying degrees of uptake inhibition, highlighting the importance of transport systems in mediating cellular effects .

Research Applications

The compound's unique properties make it valuable in several scientific research applications:

- Chemical Synthesis : It serves as a substrate for gamma-aminobutyric acid aminotransferase, aiding in enzymatic studies.

- Polymer Development : It is utilized in developing high molecular weight polyacrylonitrile copolymers critical for industrial applications such as carbon fiber production.

特性

IUPAC Name |

(2R)-2-amino-3-methylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3(2)4(6)5(7)8/h4H,1,6H2,2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNBBWGXTPGZRW-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453700 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60103-01-7 | |

| Record name | 3-Butenoic acid, 2-amino-3-methyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。